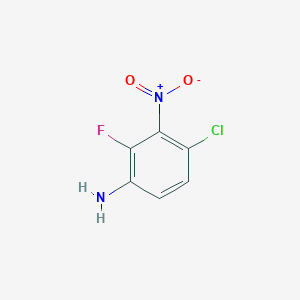

4-Chloro-2-fluoro-3-nitro-phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-fluoro-3-nitro-phenylamine is an organic compound with the molecular formula C6H4ClFN2O2 It is a derivative of phenylamine, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-nitro-phenylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable precursor, followed by halogenation and amination reactions. For example, the nitration of 2-fluoroaniline can be followed by chlorination to introduce the chloro group, and subsequent reduction of the nitro group to form the desired phenylamine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-fluoro-3-nitro-phenylamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens under appropriate conditions.

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 4-Chloro-2-fluoro-3-aminophenylamine.

Substitution: Formation of various substituted phenylamine derivatives depending on the nucleophile used.

Oxidation: Formation of nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chloro-2-fluoro-3-nitro-phenylamine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules.

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, modifications to this compound have led to the development of new classes of antibiotics that target resistant bacterial strains.

Agrochemicals

This compound is utilized in the formulation of agrochemicals, particularly herbicides and pesticides. Its fluorinated structure enhances the efficacy and stability of these products.

Case Study: Herbicide Development

A notable application is in the synthesis of fluthiacet-methyl, a widely used herbicide. The incorporation of this compound as a precursor has been shown to improve the herbicide's selectivity and performance against various weed species.

Material Science

In material science, this compound is employed as a building block for functional materials, including dyes and pigments.

Case Study: Dye Synthesis

The compound has been effectively used in the production of high-performance dyes for textiles and plastics. Its unique chemical properties allow for vibrant coloration and improved durability under environmental stressors.

Biochemical Research

This compound has been investigated for its biochemical interactions, particularly its role in enzyme inhibition and metabolic pathways.

Biochemical Properties

The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug-drug interactions. This property is crucial for understanding pharmacokinetics in drug development.

Data Tables

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Development of new antibiotics |

| Agrochemicals | Herbicide formulation | Enhanced efficacy against weeds |

| Material Science | Dye production | Improved colorfastness and durability |

| Biochemical Research | Enzyme interaction studies | Insights into drug metabolism |

Wirkmechanismus

The mechanism of action of 4-Chloro-2-fluoro-3-nitro-phenylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups (chloro, fluoro, nitro) can influence its reactivity and binding affinity to these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-3-fluoro-2-nitroaniline

- 4-Chloro-2-fluoro-1-nitrobenzene

- 3-Chloro-4-fluoronitrobenzene

Uniqueness

4-Chloro-2-fluoro-3-nitro-phenylamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity patterns are required .

Biologische Aktivität

4-Chloro-2-fluoro-3-nitro-phenylamine is a halogenated aromatic amine that has garnered attention for its potential biological activities. The compound's structure, characterized by the presence of electron-withdrawing groups such as chloro, fluoro, and nitro, suggests significant interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

The compound can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amine.

- Substitution : Nucleophilic aromatic substitution can occur at the chloro and fluoro positions.

- Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives.

These reactions contribute to its versatility in synthetic chemistry and potential therapeutic applications.

The biological activity of this compound is influenced by its ability to interact with molecular targets such as enzymes and receptors. The presence of halogen and nitro groups enhances its reactivity and binding affinity. These interactions can lead to the modulation of specific biochemical pathways, which is critical for its application in drug development .

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit antimicrobial properties. For instance, this compound has been assessed for its activity against various bacterial strains. A comparative study indicated that the compound demonstrated a minimum inhibitory concentration (MIC) of 512 µg/mL against Klebsiella pneumoniae, which is significantly more potent than its precursor lacking the chloro substituent (MIC of 1024 µg/mL) .

Antileishmanial and Antitrypanosomal Activities

The presence of nitro and halogenated groups in compounds has been linked to antileishmanial and antitrypanosomal activities. Research indicates that such derivatives can serve as lead compounds for developing new treatments against neglected tropical diseases like leishmaniasis and Chagas disease. The unique arrangement of substituents in this compound may provide a foundation for further exploration in this area .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 512 | Antimicrobial |

| 4-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 64 | Antitubercular |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Antitubercular |

This table illustrates that while this compound shows promising antimicrobial activity, other derivatives may exhibit superior potency in specific applications such as antitubercular activity .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antibacterial effects of various derivatives on Klebsiella pneumoniae, finding that structural modifications significantly impacted MIC values. The incorporation of a chloro atom enhanced the antibacterial potency compared to its non-chloro counterparts .

- Anticancer Screening : Although specific results for this compound are sparse, related compounds have shown promise in inhibiting cancer cell proliferation across multiple lines, indicating potential pathways for future research .

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHRUUAENXYREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.